N-benzyl-N-{4-[(2-cyclohexylidenehydrazinyl)carbonyl]phenyl}methanesulfonamide
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Overview
Description
N-benzyl-N-{4-[(2-cyclohexylidenehydrazinyl)carbonyl]phenyl}methanesulfonamide is a useful research compound. Its molecular formula is C21H25N3O3S and its molecular weight is 399.5 g/mol. The purity is usually 95%.
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-BENZYL-N-[4-(N’-CYCLOHEXYLIDENEHYDRAZINECARBONYL)PHENYL]METHANESULFONAMIDE typically involves the reaction of benzyl chloride with cyclohexylidenehydrazinecarbonyl phenylmethanesulfonamide under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, such as ethanol or DMSO, at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products .
Chemical Reactions Analysis
Types of Reactions
N-BENZYL-N-[4-(N’-CYCLOHEXYLIDENEHYDRAZINECARBONYL)PHENYL]METHANESULFONAMIDE undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the benzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products
The major products formed from these reactions include various derivatives of the original compound, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-BENZYL-N-[4-(N’-CYCLOHEXYLIDENEHYDRAZINECARBONYL)PHENYL]METHANESULFONAMIDE has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in inhibiting specific biological pathways.
Medicine: Explored for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets and pathways. It is known to inhibit the binding of certain ligands to their receptors, thereby modulating cellular responses. The exact mechanism involves the formation of stable complexes with the target molecules, leading to altered biological activity .
Comparison with Similar Compounds
Similar Compounds
- N-BENZYL-4-CHLORO-N-CYCLOHEXYLBENZAMIDE
- N-BENZYL-N-CYCLOHEXYLBENZAMIDE
Uniqueness
N-BENZYL-N-[4-(N’-CYCLOHEXYLIDENEHYDRAZINECARBONYL)PHENYL]METHANESULFONAMIDE is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ability to form stable complexes with target molecules sets it apart from other similar compounds .
Properties
Molecular Formula |
C21H25N3O3S |
---|---|
Molecular Weight |
399.5 g/mol |
IUPAC Name |
4-[benzyl(methylsulfonyl)amino]-N-(cyclohexylideneamino)benzamide |
InChI |
InChI=1S/C21H25N3O3S/c1-28(26,27)24(16-17-8-4-2-5-9-17)20-14-12-18(13-15-20)21(25)23-22-19-10-6-3-7-11-19/h2,4-5,8-9,12-15H,3,6-7,10-11,16H2,1H3,(H,23,25) |
InChI Key |
JTIRTFWJWSTCPB-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N(CC1=CC=CC=C1)C2=CC=C(C=C2)C(=O)NN=C3CCCCC3 |
Origin of Product |
United States |
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